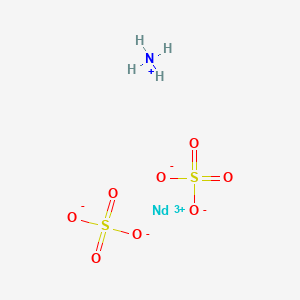
Ammonium neodymium(3+) disulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium neodymium(3+) disulphate is an inorganic compound with the molecular formula H₄NNdO₈S₂. It is typically found as a white crystalline solid and is known for its stability at room temperature and pressure. This compound is part of the rare earth metal compounds, which often exhibit unique magnetic and optical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium neodymium(3+) disulphate can be synthesized through a reaction involving neodymium(III) oxide and ammonium sulphate in an aqueous medium. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Nd}_2\text{O}_3 + 2(\text{NH}_4)_2\text{SO}_4 + 2\text{H}_2\text{O} \rightarrow 2\text{NH}_4\text{Nd(SO}_4\text{)}_2 + 2\text{NH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to facilitate the formation of the compound. The product is subsequently purified through filtration and recrystallization processes .
Chemical Reactions Analysis
Types of Reactions
Ammonium neodymium(3+) disulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state compounds of neodymium.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The sulphate groups can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of strong acids or bases to facilitate the exchange of anions.
Major Products Formed
Oxidation: Neodymium(IV) sulphate.
Reduction: Neodymium(II) sulphate.
Substitution: Various neodymium salts depending on the substituting anion
Scientific Research Applications
Ammonium neodymium(3+) disulphate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other neodymium compounds and as a catalyst in certain chemical reactions.
Biology: Its unique magnetic properties make it useful in magnetic resonance imaging (MRI) and other biomedical applications.
Medicine: It is being explored for use in targeted drug delivery systems due to its ability to be functionalized with various ligands.
Industry: It is used in the production of high-performance magnets, which are essential components in various electronic devices and renewable energy technologies .
Mechanism of Action
The mechanism of action of ammonium neodymium(3+) disulphate involves its interaction with molecular targets through its sulphate groups. These interactions can lead to the formation of coordination complexes, which can alter the chemical and physical properties of the target molecules. The pathways involved often include the coordination of neodymium ions with electron-rich sites on the target molecules, leading to changes in their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- Ammonium yttrium(3+) disulphate
- Ammonium thulium(3+) disulphate
- Ammonium holmium(3+) disulphate
- Ammonium erbium(3+) disulphate
- Ammonium dysprosium(3+) disulphate
- Ammonium lutetium(3+) disulphate
- Ammonium ytterbium(3+) disulphate
- Ammonium europium(3+) disulphate
Uniqueness
Ammonium neodymium(3+) disulphate is unique due to its specific magnetic and optical properties, which are not as pronounced in other similar compounds. These properties make it particularly valuable in applications requiring high-performance magnetic materials and advanced optical devices .
Properties
CAS No. |
21995-34-6 |
|---|---|
Molecular Formula |
H4NNdO8S2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
azanium;neodymium(3+);disulfate |
InChI |
InChI=1S/H3N.Nd.2H2O4S/c;;2*1-5(2,3)4/h1H3;;2*(H2,1,2,3,4)/q;+3;;/p-3 |
InChI Key |
AADFAKZJDLLLCK-UHFFFAOYSA-K |
Canonical SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Nd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















